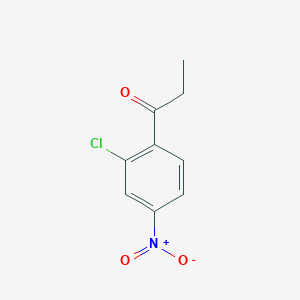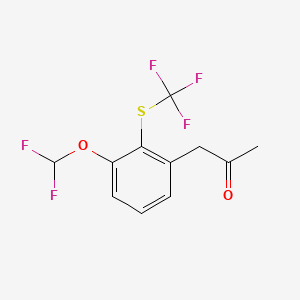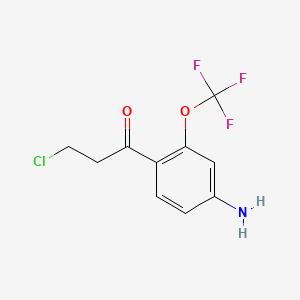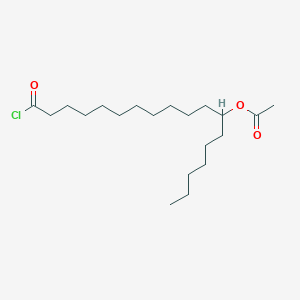
18-Chloro-18-oxooctadecan-7-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 18-Chloro-18-oxooctadecan-7-YL acetate typically involves the reaction of octadecanoyl chloride with acetic anhydride in the presence of a catalyst . The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Des Réactions Chimiques
18-Chloro-18-oxooctadecan-7-YL acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
18-Chloro-18-oxooctadecan-7-YL acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 18-Chloro-18-oxooctadecan-7-YL acetate involves its interaction with specific molecular targets and pathways . The chloro and oxo groups play a crucial role in its reactivity and biological activity . The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
18-Chloro-18-oxooctadecan-7-YL acetate can be compared with similar compounds such as:
Octadecanoyl chloride: Lacks the acetate group and has different reactivity.
18-Chlorooctadecanoic acid: Contains a carboxylic acid group instead of an oxo group.
18-Oxooctadecanoic acid: Lacks the chloro group and has different chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound .
Propriétés
Numéro CAS |
102376-29-4 |
|---|---|
Formule moléculaire |
C20H37ClO3 |
Poids moléculaire |
361.0 g/mol |
Nom IUPAC |
(18-chloro-18-oxooctadecan-7-yl) acetate |
InChI |
InChI=1S/C20H37ClO3/c1-3-4-5-12-15-19(24-18(2)22)16-13-10-8-6-7-9-11-14-17-20(21)23/h19H,3-17H2,1-2H3 |
Clé InChI |
LONVWVYQLLBTBG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


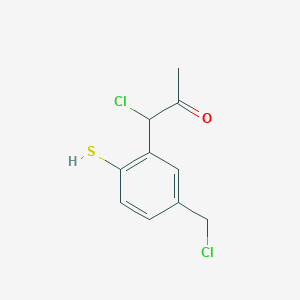
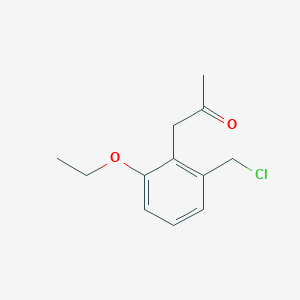
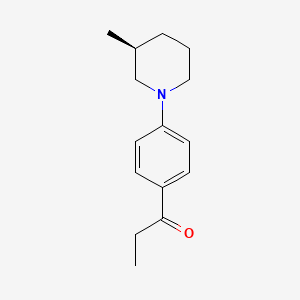
![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)
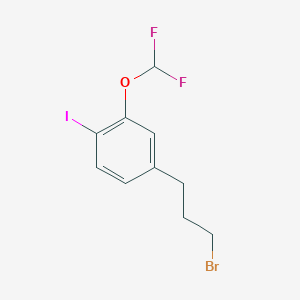




![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)
